molecular formula C24H37Cl2N3O B15197989 2-(Benzyl(3-(diethylamino)propyl)amino)-2',6'-acetoxylidide dihydrochloride CAS No. 77966-75-7

2-(Benzyl(3-(diethylamino)propyl)amino)-2',6'-acetoxylidide dihydrochloride

Cat. No.: B15197989
CAS No.: 77966-75-7
M. Wt: 454.5 g/mol
InChI Key: FJVGRUKYDSCGPG-UHFFFAOYSA-N
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Description

2-(Benzyl(3-(diethylamino)propyl)amino)-2’,6’-acetoxylidide dihydrochloride is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique chemical structure, which imparts specific properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyl(3-(diethylamino)propyl)amino)-2’,6’-acetoxylidide dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzyl(3-(diethylamino)propyl)amine Intermediate: This step involves the reaction of benzyl chloride with 3-(diethylamino)propylamine under basic conditions to form the intermediate.

    Acetoxylation: The intermediate is then reacted with 2’,6’-acetoxylidide in the presence of a suitable catalyst to form the final product.

    Dihydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyl(3-(diethylamino)propyl)amino)-2’,6’-acetoxylidide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amines.

    Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction results in amines.

Scientific Research Applications

2-(Benzyl(3-(diethylamino)propyl)amino)-2’,6’-acetoxylidide dihydrochloride has diverse applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: The compound is employed in studies involving neurotransmitter pathways and receptor binding assays.

    Industrial Applications: It serves as an intermediate in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-(Benzyl(3-(diethylamino)propyl)amino)-2’,6’-acetoxylidide dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: A local anesthetic with a similar structure but different functional groups.

    Bupivacaine: Another local anesthetic with a longer duration of action.

    Ropivacaine: Known for its reduced cardiotoxicity compared to other local anesthetics.

Uniqueness

2-(Benzyl(3-(diethylamino)propyl)amino)-2’,6’-acetoxylidide dihydrochloride is unique due to its specific combination of functional groups, which impart distinct pharmacological properties and reactivity patterns. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industrial settings.

Properties

CAS No.

77966-75-7

Molecular Formula

C24H37Cl2N3O

Molecular Weight

454.5 g/mol

IUPAC Name

benzyl-[3-(diethylazaniumyl)propyl]-[2-(2,6-dimethylanilino)-2-oxoethyl]azanium;dichloride

InChI

InChI=1S/C24H35N3O.2ClH/c1-5-26(6-2)16-11-17-27(18-22-14-8-7-9-15-22)19-23(28)25-24-20(3)12-10-13-21(24)4;;/h7-10,12-15H,5-6,11,16-19H2,1-4H3,(H,25,28);2*1H

InChI Key

FJVGRUKYDSCGPG-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCC[NH+](CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.[Cl-].[Cl-]

Origin of Product

United States

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